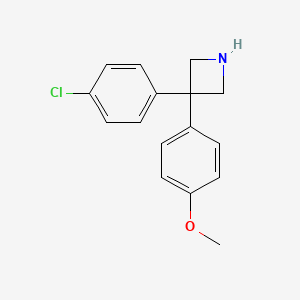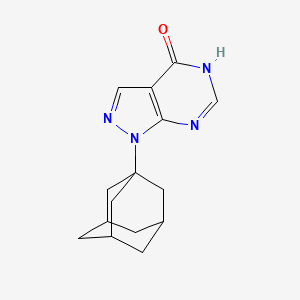
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine is an organic compound belonging to the azetidine class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzylamine with 4-methoxybenzyl chloride under basic conditions to form the azetidine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for azetidines may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)azetidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)azetidine: Lacks the chloro group, which may influence its chemical properties and applications.
3-Phenylazetidine: Lacks both chloro and methoxy groups, serving as a simpler analog for comparison.
Uniqueness
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine is unique due to the presence of both chloro and methoxy substituents on the phenyl rings
特性
CAS番号 |
917899-27-5 |
|---|---|
分子式 |
C16H16ClNO |
分子量 |
273.75 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-3-(4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C16H16ClNO/c1-19-15-8-4-13(5-9-15)16(10-18-11-16)12-2-6-14(17)7-3-12/h2-9,18H,10-11H2,1H3 |
InChIキー |
KFVRJYHTPZVJOK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CNC2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)


![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)






![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)

